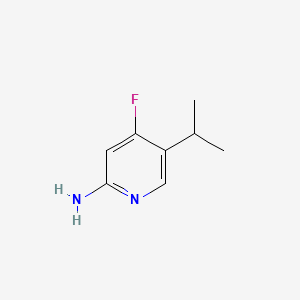
4-Fluoro-5-isopropylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-5-isopropylpyridin-2-amine is a fluorinated pyridine derivative. Compounds containing fluorine atoms are of significant interest due to their unique chemical and biological properties. The presence of fluorine can influence the compound’s reactivity, stability, and interaction with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluorinated pyridines, including 4-Fluoro-5-isopropylpyridin-2-amine, often involves selective fluorination reactions. One common method is the nucleophilic substitution of a halogenated pyridine precursor with a fluorinating agent. For instance, the Balz-Schiemann reaction can be employed, where a diazonium salt is converted to a fluorinated compound using fluoroboric acid .
Industrial Production Methods: Industrial production of fluorinated pyridines typically involves large-scale fluorination processes using specialized equipment to handle the reactive and often hazardous fluorinating agents. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-5-isopropylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation yields N-oxides, while substitution reactions yield various substituted pyridines.
Scientific Research Applications
4-Fluoro-5-isopropylpyridin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological systems due to the presence of the fluorine atom.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-5-isopropylpyridin-2-amine involves its interaction with molecular targets influenced by the fluorine atom. Fluorine’s high electronegativity can affect the compound’s binding affinity to enzymes or receptors, altering biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-Fluoropyridine: Another fluorinated pyridine with similar reactivity but different substitution patterns.
5-Fluorouracil: A fluorinated pyrimidine used in cancer treatment, showcasing the importance of fluorine in medicinal chemistry.
Uniqueness: 4-Fluoro-5-isopropylpyridin-2-amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other fluorinated pyridines .
Properties
Molecular Formula |
C8H11FN2 |
|---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
4-fluoro-5-propan-2-ylpyridin-2-amine |
InChI |
InChI=1S/C8H11FN2/c1-5(2)6-4-11-8(10)3-7(6)9/h3-5H,1-2H3,(H2,10,11) |
InChI Key |
XUWVPEFLOSEPLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=C(C=C1F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















